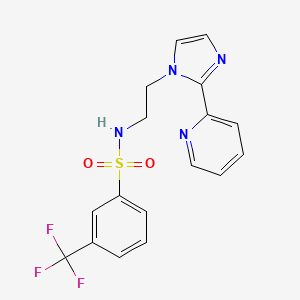

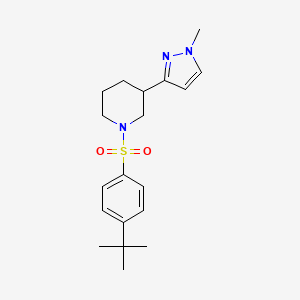

(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest falls into a broader category of acrylamides, which are significant in pharmaceutical and material sciences due to their versatile applications. These compounds are often explored for their potential as therapeutic agents, polymers, and in various industrial applications due to their unique chemical properties.

Synthesis Analysis

Synthesis of similar compounds typically involves the reaction of appropriate amines with acrylate derivatives under controlled conditions. For instance, controlled radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) have been used to synthesize homopolymers with specific moieties in their side chains, demonstrating the controlled character of polymerization through molecular weight and conversion relationships (Mori, Sutoh, & Endo, 2005).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are primary tools for analyzing the molecular structure of acrylamides. These techniques provide insights into the arrangement of atoms within the molecule and the conformational preferences of different substituents, contributing to the understanding of intermolecular interactions and stability (Bakheit et al., 2023).

Chemical Reactions and Properties

Acrylamides participate in various chemical reactions, including polymerization, addition reactions, and cyclization. Their reactivity is influenced by the presence of electron-withdrawing or donating groups on the phenyl ring, affecting the nucleophilicity and electrophilicity of the molecule. The addition of amines to acrylonitrile derivatives, for instance, demonstrates the potential for color change and ion-pair formation, highlighting the compound's reactivity and interaction with other molecules (Nakayama et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for determining the compound's applicability in different domains. Techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) provide valuable data on the polymorphic forms and thermal behavior of acrylamides (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and interaction with biological targets, are essential for the development of pharmaceuticals and materials. Studies have shown that modifications in the acrylamide structure can lead to significant changes in biological activity and material properties, underscoring the importance of detailed chemical property analysis (Wu et al., 2004).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide has been studied for its potential in antibacterial and antifungal applications. In research conducted by Desai, Shihora, and Moradia (2007), new compounds including those with structural similarities to the chemical were synthesized and screened for their activities against various bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Dielectric and Electrical Properties

The dielectric and electrical properties of compounds related to (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide have been a subject of interest. Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) studied the electrical conductivity and dielectrical properties of similar compounds, revealing insights into their potential use in electronic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Pharmacological Properties

Though not directly related to the exact chemical structure , studies on similar compounds have been conducted to explore their pharmacological profiles. Chida et al. (2005) examined the effects of a similar compound, FR260330, on nitric oxide production in rat splenocytes and human colon cancer cell lines, hinting at its potential use in inflammatory diseases (Chida et al., 2005).

Structural Analysis in Crystallography

Compounds structurally related to (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide have been analyzed using crystallography to understand their molecular geometry and potential applications. Palmer, Richards, and Lisgarten (1995) conducted a structural analysis of a similar compound, providing valuable insights into its molecular arrangement (Palmer, Richards, & Lisgarten, 1995).

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N2O2/c20-16-4-2-1-3-14(16)7-10-17(26)25-15-8-5-13(6-9-15)11-18(27)24-12-19(21,22)23/h1-10H,11-12H2,(H,24,27)(H,25,26)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHCHZUCFTXKRN-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)

![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)

![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)

![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B2484215.png)

![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)